molecular formula C22H27N3O5S3 B2401955 ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-97-8

ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2401955
CAS No.: 683790-97-8
M. Wt: 509.65
InChI Key: BEPBBGUTVAZJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate (CAS: 683790-97-8) is a heterocyclic compound featuring a thieno[2,3-d]thiazole core. Key structural attributes include:

  • Position 6: A methyl substituent on the thieno[2,3-d]thiazole ring, enhancing lipophilicity.
  • Position 5: An ethyl carboxylate group, contributing to solubility in polar solvents.
    Its molecular formula is C₂₂H₂₇N₃O₅S₃, with a molecular weight of 509.66 g/mol . The SMILES string (CCCCN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1nc2c(s1)c(c(s2)C(=O)OCC)C)CC) highlights the branched alkyl chains on the sulfamoyl nitrogen and the conjugated aromatic system .

Properties

IUPAC Name

ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S3/c1-5-8-13-25(6-2)33(28,29)16-11-9-15(10-12-16)19(26)23-22-24-20-17(32-22)14(4)18(31-20)21(27)30-7-3/h9-12H,5-8,13H2,1-4H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPBBGUTVAZJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]thiazole core, characterized by the following structural attributes:

  • Molecular Formula : C18H24N2O4S2
  • Molecular Weight : Approximately 396.52 g/mol
  • CAS Number : Not specified in the provided sources.

The unique structure combines various functional groups, including a sulfonamide moiety, which is commonly associated with biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Reagents : The synthesis may utilize reagents such as thieno[2,3-d]thiazole derivatives and sulfonamide compounds.
  • Conditions : Controlled conditions (temperature, pH) are essential to ensure high yields and purity.
  • Purification : Techniques like chromatography are employed to purify the final product.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds related to thienopyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogenic fungi.

Anticancer Potential

Preliminary studies suggest that thieno[2,3-d]thiazole derivatives can inhibit cancer cell proliferation. For example:

  • In vitro Studies : Compounds analogous to this compound have shown activity against various cancer cell lines, indicating potential as anticancer agents.

The precise mechanism of action for this compound is not fully elucidated; however, it may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in bacterial growth and cancer cell metabolism.
  • Interaction with Biological Targets : The compound may interact with specific proteins or pathways critical for cellular function.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of thienopyridine derivatives against Escherichia coli and Staphylococcus aureus, showing significant inhibition comparable to standard antibiotics.
  • Anticancer Activity Assessment :
    • In vitro tests on cancer cell lines (e.g., HCT116 colon carcinoma) revealed that compounds with similar structures exhibited IC50 values indicating effective growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to two close analogs differing in the sulfamoyl substituents:

Compound Name Substituents on Sulfamoyl Nitrogen Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate (Target) Butyl, Ethyl C₂₂H₂₇N₃O₅S₃ 509.66 683790-97-8
Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate (Analog 1) Diethyl C₂₂H₂₅N₃O₅S₃ 507.64 683790-95-6
Ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (Analog 2) Dibutyl C₂₄H₃₁N₃O₅S₃ 537.71 683790-95-6

Structural and Physicochemical Differences

Analog 1 (Diethyl Substituents)
  • The replacement of butyl with a second ethyl group reduces steric hindrance and lipophilicity compared to the target compound.
  • Molecular weight decreases by 2.02 g/mol , reflecting the shorter alkyl chains.
  • Predicted to exhibit higher aqueous solubility due to reduced hydrophobicity .
Analog 2 (Dibutyl Substituents)
  • The extended alkyl chains may hinder interactions with polar biological targets but improve metabolic stability .

Implications of Substituent Variations

  • Electronic Effects : Sulfamoyl groups influence electron density on the benzamido ring, modulating π-π stacking and hydrogen-bonding capabilities. Diethyl and dibutyl analogs may exhibit altered electronic profiles due to differences in alkyl chain electron-donating/withdrawing effects .

Broader Context of Benzamido-Thiazole Derivatives

Compounds with benzamido-thiazole scaffolds (e.g., ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate) from share structural motifs but differ in core heterocycles (e.g., perimidin vs. thieno[2,3-d]thiazole). These analogs exhibit:

  • Lower Molecular Weights (e.g., 408–450 g/mol) due to simpler substituents.
  • Higher Yields (35–55%) in synthesis compared to the target compound (yield data unavailable) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including amidation and heterocyclic ring formation. Key steps include:

  • Amidation : Reacting sulfamoyl benzoyl chloride with a thieno-thiazole precursor under reflux in anhydrous solvents (e.g., THF or DCM) with a base like triethylamine to facilitate coupling .
  • Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution, monitored by thin-layer chromatography (TLC) for intermediate validation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol-water mixtures .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the positions of the N-butyl-N-ethylsulfamoyl and methylthieno-thiazole moieties. For example, the methyl group at the 6-position of the thieno-thiazole ring appears as a singlet near δ 2.5 ppm in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>98%) is validated using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 508.12 [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for the amidation step to improve yield and reduce byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like HATU or EDCl/HOBt to enhance efficiency. shows that EDCl/HOBt in DMF increases yields by 15–20% compared to DCC .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF). DMF reduces side reactions due to better solubility of intermediates .
  • Temperature Control : Reflux at 80–90°C for 4–6 hours, with TLC monitoring every 30 minutes to terminate the reaction at 90% conversion .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Assay Standardization : Compare IC50 values across studies using identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. ATP-based viability assays) .
  • Dose-Response Analysis : Perform full dose-response curves (0.1–100 µM) to identify biphasic effects or off-target interactions at high concentrations .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the role of suspected targets (e.g., protein kinases) in observed activities .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or MAPK). Focus on the sulfamoyl group’s hydrogen bonding with catalytic lysine residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability in physiological conditions (e.g., solvation in water-lipid bilayers) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

  • Methodological Answer :

  • Solvent System Comparison : Test solubility in DMSO (commonly used for stock solutions) versus PEG-400/water mixtures, which mimic physiological conditions. notes that DMSO overestimates solubility by 2–3× compared to aqueous buffers .
  • pH-Dependent Solubility : Measure solubility at pH 7.4 (PBS) vs. pH 1.2 (simulated gastric fluid) to identify ionization effects on the sulfamoyl group .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the compound’s antiviral potential?

  • Methodological Answer :

  • Viral Replication Assays : Use plaque reduction assays in Vero E6 cells for RNA viruses (e.g., SARS-CoV-2) or GFP-expressing HSV-1 for real-time monitoring .
  • Host Factor Targeting : Screen for inhibition of viral entry (e.g., ACE2 binding) or replication (e.g., RdRp activity) using pseudotyped lentivirus systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.